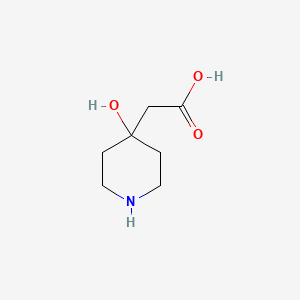

2-(4-Hydroxypiperidin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6(10)5-7(11)1-3-8-4-2-7/h8,11H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVXIGLSLONCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300581 | |

| Record name | 4-Hydroxy-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328401-29-2 | |

| Record name | 4-Hydroxy-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328401-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Hydroxypiperidin 4 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Piperidine (B6355638) Acetic Acid Framework

The process of retrosynthesis provides a logical framework for deconstructing the target molecule, 2-(4-Hydroxypiperidin-4-yl)acetic acid, into simpler, commercially available starting materials. The primary disconnection strategy focuses on the carbon-carbon bond between the piperidine ring at the C4-position and the acetic acid moiety. This disconnection points to a key precursor: a 4-piperidone (B1582916) derivative.

A plausible retrosynthetic pathway is as follows:

Disconnection of the C4-acetic acid bond: This leads back to a 4-piperidone and a two-carbon synthon, such as an acetate (B1210297) equivalent. This is a logical step as the formation of a tertiary alcohol at the C4 position is a common transformation.

Functional Group Interconversion: The carboxylic acid of the target molecule can be retrosynthetically derived from an ester, which is a common intermediate in many synthetic sequences. This suggests that a key transformation in the forward synthesis would be the hydrolysis of an ester precursor.

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is reactive and typically requires protection during synthesis to prevent unwanted side reactions. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. This leads to N-Boc-4-piperidone as a key starting material.

This retrosynthetic analysis logically points to a forward synthesis commencing with a protected 4-piperidone and introducing the acetic acid side chain via a nucleophilic addition to the ketone.

Forward Synthesis Pathways and Reaction Design

Based on the retrosynthetic analysis, the forward synthesis of this compound can be strategically designed. A prominent and effective method for the key C-C bond formation is the Reformatsky reaction. organic-chemistry.orgbyjus.comlibretexts.orgwikipedia.org

Key Precursors and Starting Materials

The synthesis of this compound relies on readily accessible starting materials. The primary precursors are:

N-protected 4-piperidone: N-Boc-4-piperidone is a widely used and commercially available starting material. Its synthesis is well-documented. researchgate.net

Alpha-haloacetate: Ethyl bromoacetate (B1195939) is a common reagent for the Reformatsky reaction, serving as the precursor to the organozinc reagent. nih.gov

Activating Metal: Zinc dust is the classic metal used to initiate the Reformatsky reaction. byjus.comwikipedia.org

The selection of these precursors is guided by their commercial availability, reactivity, and compatibility with the planned reaction sequence.

Stereochemical Control and Diastereoselective Synthesis Approaches

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. In the synthesis of this compound, the C4-position is a stereocenter. While a standard Reformatsky reaction will produce a racemic mixture, diastereoselective approaches can be employed.

Diastereoselective synthesis can be achieved through the use of chiral auxiliaries on the piperidine nitrogen or by employing chiral ligands or catalysts. For instance, the use of a chiral protecting group on the nitrogen could influence the facial selectivity of the nucleophilic attack on the ketone. Furthermore, recent advancements in asymmetric catalysis have led to the development of chiral catalysts for Reformatsky-type reactions, enabling the synthesis of enantiomerically enriched β-hydroxy esters. beilstein-journals.org While specific studies on the diastereoselective synthesis of this compound are not extensively reported, the principles of asymmetric synthesis provide a clear pathway for achieving stereochemical control.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is heavily dependent on the optimization of reaction conditions to maximize yield and purity. For the synthesis of this compound via the Reformatsky reaction, several parameters can be fine-tuned:

Solvent: The choice of solvent is crucial. Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for the Reformatsky reaction as they effectively solvate the organozinc intermediate. organic-chemistry.org

Temperature: The reaction is typically initiated at room temperature or with gentle heating to facilitate the formation of the organozinc reagent. Subsequent addition of the ketone is often performed at controlled temperatures to manage the exothermicity of the reaction.

Reaction Time: The reaction time is monitored to ensure complete conversion of the starting materials. This is often followed by techniques such as thin-layer chromatography (TLC).

Work-up Procedure: The work-up procedure involves quenching the reaction with an acidic solution to hydrolyze the zinc alkoxide and protonate the hydroxyl group. Subsequent extraction and purification steps are then employed to isolate the desired product.

While specific yield data for every step in the synthesis of this exact molecule is not always available in a single source, analogous reactions reported in the literature for the synthesis of substituted piperidines suggest that yields for the key Reformatsky step can be moderate to good. nih.gov The subsequent hydrolysis of the ester to the carboxylic acid is typically a high-yielding transformation.

Investigation of Reaction Mechanisms and Transition States

A thorough understanding of the reaction mechanism is fundamental to controlling and improving a synthetic process. The key mechanistic step in the proposed synthesis is the Reformatsky reaction. byjus.comlibretexts.orgwikipedia.org

The mechanism proceeds as follows:

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate.

Coordination: The carbonyl oxygen of the N-protected 4-piperidone coordinates to the zinc atom of the organozinc reagent.

Nucleophilic Addition: This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of the piperidone. This step often proceeds through a six-membered chair-like transition state, which can have implications for the stereochemical outcome of the reaction.

Formation of the Zinc Alkoxide: This addition results in the formation of a zinc alkoxide intermediate.

Hydrolysis: Acidic workup protonates the alkoxide to yield the β-hydroxy ester.

Subsequent hydrolysis of the ester group to the carboxylic acid typically proceeds via a standard acid or base-catalyzed mechanism. The final step involves the removal of the N-protecting group, which for a Boc group is readily achieved under acidic conditions.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The chosen synthetic route, particularly the key C-C bond-forming step, should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: The selection of solvents is a key aspect of green chemistry. While traditional solvents for the Reformatsky reaction like THF and diethyl ether are effective, research into greener alternatives is ongoing. The use of more environmentally friendly solvents like ethanol (B145695) in other steps of piperidine synthesis has been explored. ajgreenchem.com

Catalysis: The use of catalytic methods, where a small amount of a substance can effect a large number of transformations, is a cornerstone of green chemistry. This reduces waste compared to stoichiometric reactions. While the classical Reformatsky reaction uses stoichiometric zinc, catalytic versions of this and similar reactions are an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also more sustainable. The development of greener approaches to the synthesis of piperidones and other piperidine derivatives is an active area of research. nih.gov

Enzymatic and Biocatalytic Approaches to Synthesis

A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the enzymatic or biocatalytic synthesis of this compound. While biocatalysis is a rapidly advancing field for the synthesis of complex molecules, including functionalized piperidines, direct application to this particular compound has not been reported. news-medical.netchemistryviews.orgthieme-connect.com

Current research in the enzymatic synthesis of piperidine derivatives primarily focuses on the use of enzymes like ketoreductases, transaminases, and oxidases to introduce chirality and functional groups onto the piperidine ring. scispace.comresearchgate.netmdpi.com For instance, ketoreductases have been successfully employed for the asymmetric reduction of N-Boc-3-piperidone to furnish (S)-N-Boc-3-hydroxypiperidine, a valuable chiral intermediate. mdpi.com Similarly, transaminases have been utilized in the stereoselective synthesis of various piperidine scaffolds from diketones. researchgate.netalmacgroup.com

Recent advancements have also demonstrated the power of combining biocatalytic C-H oxidation with radical cross-coupling to create complex piperidine structures, showcasing the potential for enzymatic reactions to access previously challenging molecular architectures. news-medical.netchemistryviews.org These methods, however, have been applied to different piperidine substitution patterns and have not been explicitly used for the synthesis of this compound.

The synthesis of compounds with an acetic acid moiety attached to a cyclic core has been achieved through enzymatic means in other systems. For example, the synthesis of 1-cyanocyclohexaneacetic acid, a precursor to gabapentin, has been accomplished via nitrilase-mediated hydrolysis. However, this precursor is structurally distinct from this compound.

While monoamine oxidases are known to interact with piperidine derivatives, their application has been predominantly in the context of studying enzyme inhibition rather than preparative synthesis. amrita.edunih.govacs.org

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Hydroxypiperidin 4 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of 2-(4-Hydroxypiperidin-4-yl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the absence of experimentally published spectra for this compound, predicted NMR data can provide valuable insights into its structure. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. wikipedia.org This conformation results in two distinct sets of protons: axial and equatorial.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring and the acetic acid side chain. The chemical shifts are influenced by the neighboring functional groups. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear at a lower field due to the deshielding effect of the nitrogen. Similarly, the methylene (B1212753) protons of the acetic acid group are shifted downfield by the adjacent carboxylic acid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon of the carboxylic acid group (C=O) is expected to have the largest chemical shift, typically in the range of 170-185 ppm. caspre.ca The quaternary carbon atom of the piperidine ring bonded to the hydroxyl group and the acetic acid side chain (C4) would also exhibit a characteristic downfield shift. The chemical shifts of the other piperidine ring carbons will vary depending on their proximity to the nitrogen and hydroxyl groups.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| H on C2/C6 (equatorial) | 3.2 - 3.4 |

| H on C2/C6 (axial) | 2.8 - 3.0 |

| H on C3/C5 (equatorial) | 1.8 - 2.0 |

| H on C3/C5 (axial) | 1.5 - 1.7 |

| H on CH₂ (acetic acid) | 2.3 - 2.5 |

| OH | Variable |

| NH | Variable |

| COOH | 10 - 12 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C4 (quaternary) | 70 - 75 |

| C2/C6 | 45 - 50 |

| C3/C5 | 35 - 40 |

| CH₂ (acetic acid) | 40 - 45 |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Upon electron ionization (EI), the molecule is expected to undergo fragmentation through several characteristic pathways. The initial fragmentation would likely involve the loss of a water molecule (H₂O) from the hydroxyl group and a proton from the ring, or the loss of the carboxylic acid group (COOH). Alpha-cleavage, a common fragmentation pathway for amines, would involve the breaking of the C-C bonds adjacent to the nitrogen atom, leading to the formation of stable iminium ions. nih.govmiamioh.edu

Proposed Fragmentation Pathways:

Loss of Water: [M - H₂O]⁺

Loss of Carboxylic Acid Group: [M - COOH]⁺

Alpha-Cleavage: Cleavage of the C2-C3 and C5-C6 bonds.

Ring Opening: Subsequent fragmentation of the piperidine ring.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), would be invaluable in confirming these proposed fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of each fragment can be unequivocally determined.

Predicted m/z Values of Major Fragments

| Fragment | Predicted m/z |

| [M]⁺ | 159 |

| [M - H₂O]⁺ | 141 |

| [M - COOH]⁺ | 114 |

| Piperidine ring fragment | 84 |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These methods provide a molecular fingerprint, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the piperidine ring. The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The C-N stretching of the piperidine ring is expected to appear in the 1000-1200 cm⁻¹ region. nist.govrasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the piperidine ring and the symmetric stretching of the carboxylate group (if the molecule exists as a zwitterion) would be more prominent in the Raman spectrum. The N-H stretching vibrations are typically weak in Raman spectra. researchgate.net

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 (strong) |

| C-N Stretch | 1000 - 1200 |

| C-O Stretch (Alcohol) | 1050 - 1150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no experimental crystal structure for this compound has been reported in the Cambridge Structural Database, we can infer its likely solid-state conformation based on the crystal structures of related piperidine-4-carboxylic acid derivatives.

It is anticipated that in the solid state, the piperidine ring will adopt a chair conformation. The substituents, the hydroxyl group and the acetic acid side chain, will likely occupy positions that minimize steric hindrance. Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The hydroxyl group and the carboxylic acid moiety are both excellent hydrogen bond donors and acceptors, and the piperidine nitrogen can also act as a hydrogen bond acceptor. This extensive hydrogen bonding network would lead to a stable, well-ordered crystal lattice. The precise arrangement of molecules in the crystal would determine the unit cell parameters and space group.

Circular Dichroism Spectroscopy for Chiral Purity Assessment

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. However, this compound is an achiral molecule. It does not possess a chiral center and does not have any enantiomers. Therefore, CD spectroscopy for the assessment of chiral purity is not applicable to this compound. The molecule is superimposable on its mirror image, and as such, it will not exhibit a CD spectrum.

Theoretical and Computational Chemistry Investigations of 2 4 Hydroxypiperidin 4 Yl Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to determine properties that govern molecular reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For 2-(4-Hydroxypiperidin-4-yl)acetic acid, the presence of lone pairs on the oxygen and nitrogen atoms is expected to define the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely distributed around the carboxylic acid group, particularly the carbonyl carbon, indicating a site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, negative potential (red and orange regions) would be concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating their electron-rich nature and suitability for hydrogen bonding or interaction with positive charges. Positive potential (blue regions) would be found around the acidic proton of the carboxylic acid and the hydrogen on the piperidine's nitrogen atom, highlighting their electrophilic character.

Table 1: Calculated Electronic Properties of this compound This interactive table presents hypothetical data calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability, associated with N and O lone pairs. |

| LUMO Energy | -0.5 eV | Electron-accepting capability, associated with the carboxylic acid group. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity. |

| Electrostatic Potential Min. | -55 kcal/mol | Located on the carbonyl oxygen, indicating a strong H-bond acceptor site. |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

Due to its flexible piperidine (B6355638) ring and rotatable bonds in the acetic acid side chain, this compound can exist in multiple conformations. A thorough conformational analysis is crucial as the biological activity of a molecule is often tied to a specific low-energy three-dimensional shape.

The process typically begins with a broad search of the conformational space using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94). tandfonline.com This step generates hundreds or thousands of potential conformers. These structures are then clustered and the lowest-energy, unique conformers are subjected to more accurate geometry optimization and energy calculation using Density Functional Theory (DFT). acs.org

The piperidine ring is expected to adopt a stable chair conformation. However, due to the bulky substituents at the C4 position, ring inversion or a twist-boat conformation, though higher in energy, cannot be entirely ruled out. The primary conformational flexibility arises from the rotation around the C4-C(acetic) bond and the C-C and C-O bonds within the acetic acid group. Intramolecular hydrogen bonding between the hydroxyl group, the piperidine nitrogen, and the carboxylic acid group can play a significant role in stabilizing certain conformers, leading to a folded or extended structure. DFT calculations provide the relative energies of these conformers, allowing for the determination of the global minimum energy structure and the Boltzmann population of each conformer at a given temperature. arxiv.org

Table 2: Relative Energies of Key Conformers of this compound This interactive table displays hypothetical relative free energies (ΔG) and Boltzmann populations calculated at the DFT/B3LYP level with a solvent model.

| Conformer ID | Description | ΔG (kcal/mol) | Population (%) |

|---|---|---|---|

| Conf-1 | Chair, Extended Acetic Acid | 0.00 | 75.3 |

| Conf-2 | Chair, Folded (H-bond O-H···O=C) | 0.85 | 18.1 |

| Conf-3 | Chair, Folded (H-bond N-H···O=C) | 2.10 | 3.5 |

Molecular Dynamics (MD) Simulations of Solvent Interactions and Dynamic Behavior

While QM calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, particularly its interaction with its environment. rsc.org An all-atom MD simulation of this compound in a box of explicit water molecules can reveal crucial information about its solvation and dynamic stability. tu-darmstadt.de

The simulation protocol involves placing the molecule in a water-filled periodic box, neutralizing the system, and then running the simulation for a duration of nanoseconds to microseconds. youtube.com The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is often suitable for organic molecules, while water is typically modeled using SPC/E or TIP3P models. rsc.org

Analysis of the MD trajectory would focus on several aspects. The Radial Distribution Function (RDF) between the molecule's hydrogen bond donors/acceptors and water molecules quantifies the structure of the solvation shell. It would likely show strong, well-defined peaks for water surrounding the hydroxyl and carboxyl groups. The stability of intramolecular hydrogen bonds observed in the gas phase can be assessed in a solvent environment. Furthermore, MD simulations allow for the monitoring of conformational transitions, providing a dynamic view of the flexibility predicted by the static conformational analysis. nih.gov

Table 3: Hypothetical Setup for a Molecular Dynamics Simulation This interactive table outlines typical parameters for an MD simulation using GROMACS software.

| Parameter | Setting | Purpose |

|---|---|---|

| System | 1 molecule + ~5000 water molecules | Simulates a dilute aqueous solution. |

| Force Field | OPLS-AA (molecule), SPC/E (water) | Defines the potential energy function for all atoms. |

| Box Type | Cubic, Periodic Boundary Conditions | Creates a pseudo-infinite system to avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K (V-rescale thermostat) | Simulates room temperature conditions. |

| Pressure | 1 bar (Parrinello-Rahman barostat) | Simulates atmospheric pressure. |

| Simulation Time | 200 ns | Allows for sufficient sampling of molecular motions. |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). github.io Diagonalizing this matrix yields vibrational frequencies and normal modes. The intensities of the IR peaks are related to the change in the molecular dipole moment during the vibration. medium.com For this compound, strong absorption bands would be predicted for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1720 cm⁻¹), the O-H bend of the alcohol (~1400 cm⁻¹), and C-N stretching modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) for better comparison. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org The calculation determines the magnetic shielding tensor for each nucleus. The predicted chemical shifts are obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). rsc.org Such calculations can distinguish between subtle stereochemical and conformational differences, aiding in the assignment of complex experimental spectra. For this molecule, distinct ¹³C signals would be predicted for the two equivalent carbons adjacent to the nitrogen versus the two equivalent carbons adjacent to the C4 position. The quaternary C4 carbon would also have a characteristic shift.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data This interactive table compares theoretically predicted spectroscopic values with plausible experimental values.

| Spectrum | Feature | Predicted Value | Expected Experimental Value |

|---|---|---|---|

| IR | C=O Stretch | 1785 cm⁻¹ (unscaled) | ~1720 cm⁻¹ |

| IR | Alcohol O-H Stretch | 3850 cm⁻¹ (unscaled) | ~3400 cm⁻¹ (broad) |

| ¹³C NMR | C4 (quaternary) | 70.2 ppm | 68-72 ppm |

| ¹³C NMR | COOH (carbonyl) | 178.5 ppm | 175-180 ppm |

In Silico Studies of Potential Binding Motifs and Ligand Interactions (Theoretical Scaffolding Properties)

The structural features of this compound—a hydrogen bond donor (hydroxyl, NH), a hydrogen bond acceptor (hydroxyl, carbonyl oxygen), a charged group (carboxylate), and a hydrophobic aliphatic ring—make it an interesting scaffold for interacting with biological macromolecules. Pharmacophore modeling can be used to abstract these features into a 3D model that represents the essential interactions for binding to a hypothetical receptor. researchgate.net

A pharmacophore model would be generated based on the low-energy conformer(s) of the molecule. inteligand.com The key features would be identified and mapped in 3D space. This model serves as a theoretical query to understand what kind of binding pocket the molecule is suited for. For example, a receptor site complementary to this molecule would likely feature a positively charged residue (e.g., Arginine, Lysine) to interact with the carboxylate, hydrogen bond donors/acceptors to interact with the hydroxyl and piperidine nitrogen, and a hydrophobic pocket to accommodate the piperidine ring. This theoretical scaffold provides a basis for designing new molecules with potentially enhanced binding affinity or for searching databases of known protein structures to identify potential biological targets. loria.fr

Table 5: Pharmacophoric Features of this compound This interactive table lists the key theoretical interaction points based on the molecule's structure.

| Feature Type | Location on Molecule | Potential Receptor Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond Donor (HBD) | Piperidine (-NH-) group | Asp, Glu, Carbonyl backbone |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl (-OH) oxygen | Arg, Lys, Ser, Thr |

| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) oxygen | Arg, Lys, Ser, Thr |

| Negative Ionizable (NI) | Carboxylic acid (-COO⁻) | Arg, Lys, His |

Applications of 2 4 Hydroxypiperidin 4 Yl Acetic Acid As a Scaffold in Chemical Research

Utilization in the Synthesis of Complex Heterocyclic Compounds

The structure of 2-(4-Hydroxypiperidin-4-yl)acetic acid is particularly well-suited for the synthesis of spirocyclic heterocyclic compounds. Spirocycles, which consist of two rings sharing a single atom, are of great interest in drug discovery due to their inherent three-dimensionality and structural novelty. bldpharm.com The quaternary carbon of the 4-hydroxypiperidine (B117109) core serves as a natural spiro center.

The synthetic utility of this scaffold arises from the presence of multiple reactive functional groups: the hydroxyl group, the carboxylic acid, and the secondary amine of the piperidine (B6355638) ring (which can be functionalized). These groups offer multiple points for chemical modification and cyclization reactions. For instance, the hydroxyl and carboxylic acid moieties can undergo intramolecular reactions to form spiro-lactones, or they can be used as handles to build more complex ring systems.

Research has demonstrated the synthesis of various spiro heterocycles from piperidine-containing precursors. nih.gov These syntheses often involve multi-component reactions or sequential cyclizations to construct intricate molecular architectures. The rigid nature of the spirocyclic scaffold helps to precisely orient substituents in three-dimensional space, which is a crucial factor for modulating biological activity and pharmacokinetic properties. bldpharm.comnih.gov The development of new synthetic methods to create spiro heterocyclic steroids and other complex frameworks highlights the importance of such scaffolds in modern medicinal chemistry. nih.gov

Table 1: Synthetic Strategies for Heterocycle Synthesis

| Starting Material Class | Reaction Type | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Piperidine-based ketones | Multi-component reaction | Spiro-piperidines | nih.gov |

| Steroidal ketones | Cycloaddition | Spiro-thiazolidinones | nih.gov |

Role in the Development of Targeted Libraries for Chemical Biology

In chemical biology, small molecule libraries are essential tools for probing biological systems and identifying new drug leads. The this compound scaffold is an excellent starting point for creating targeted libraries due to its conformational rigidity and the ease with which it can be diversified. By using this core structure, chemists can systematically explore the chemical space around a specific pharmacophore. nih.gov

The generation of a targeted library begins with the core scaffold, which can then be elaborated by attaching various chemical fragments to its functional groups. For example, the piperidine nitrogen can be acylated, alkylated, or arylated, while the carboxylic acid can be converted to a wide range of amides or esters. The hydroxyl group can also be derivatized or used as a handle for further reactions. This systematic modification results in a library of related compounds with diverse properties.

The inherent three-dimensionality of spirocyclic scaffolds derived from this compound is particularly advantageous. bldpharm.com It allows for the creation of molecules with well-defined shapes that can interact with the complex surfaces of biological macromolecules like proteins and nucleic acids. Such libraries are instrumental in structure-activity relationship (SAR) studies, helping to identify the key molecular features required for potent and selective biological activity. nih.gov

Incorporation into Peptide Mimetics and Constrained Analogues

Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. The this compound scaffold can be incorporated into peptide chains to create constrained analogues that mimic specific secondary structures, such as β-turns. nih.govmdpi.com

By replacing a section of a peptide with this rigid scaffold, the conformational flexibility of the peptide backbone is reduced. This pre-organization can lead to a higher binding affinity for the target receptor. For example, research on constrained dipeptide surrogates has shown that bicyclic lactams can effectively mimic the dihedral angles of β-turns. mdpi.comresearchgate.net The synthesis of constrained analogues of opioid peptides using a benzazepinone (B8055114) scaffold demonstrated that inducing conformational restriction can significantly alter receptor affinity and selectivity. nih.gov

The synthesis of such peptide mimetics often involves solid-phase peptide synthesis (SPPS), where the scaffold is incorporated as a non-natural amino acid. researchgate.net This approach allows for the rapid generation of a variety of constrained peptides for biological evaluation. nih.gov

Table 2: Examples of Scaffolds Used in Peptide Mimetics

| Scaffold Type | Mimicked Structure | Resulting Analogue | Ref. |

|---|---|---|---|

| 2-Benzazepin-3-one | Dipeptide | Constrained Dermorphin Analogue | nih.gov |

| Indolizidin-2-one | Dipeptide / β-turn | Bicyclic Amino Acids | mdpi.com |

Application in Material Science for Polymer and Supramolecular Assembly Research

While direct applications of this compound in material science are not extensively documented, its structural features suggest potential uses in the development of novel polymers and supramolecular assemblies. The molecule possesses multiple functional groups capable of forming directional, non-covalent interactions, such as hydrogen bonds, which are the basis of supramolecular chemistry.

The hydroxyl group, the carboxylic acid, and the piperidine nitrogen can all act as hydrogen bond donors or acceptors. This functionality could enable the molecule to act as a building block, or "tecton," for the self-assembly of larger, ordered structures. For example, it could potentially form supramolecular polymers or gel-phase materials through a network of hydrogen bonds. The use of peptide-resorcinarene conjugates to form multivalent structures via click chemistry illustrates how complex molecules can be used to create larger assemblies. mdpi.com

In polymer science, this compound could be used as a specialty monomer. The hydroxyl and carboxylic acid groups could be used to create polyesters or polyamides through condensation polymerization. The piperidine ring would be incorporated into the polymer backbone or as a pendant group, imparting rigidity and specific chemical properties to the resulting material.

Design and Synthesis of Photoaffinity Labels and Probe Molecules

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.govnih.gov A photoaffinity probe typically consists of three components: a pharmacophore for target binding, a photoreactive group for covalent cross-linking, and a reporter tag for detection and isolation. mdpi.com

The this compound scaffold is an ideal starting point for the design of such probes. Its rigid structure can serve as the pharmacophore that provides binding affinity and selectivity for a target protein. The functional handles—the hydroxyl and carboxylic acid groups—provide convenient points for the attachment of a photoreactive moiety (such as a benzophenone, diazirine, or aryl azide) and a reporter tag (like biotin (B1667282) or an alkyne/azide for click chemistry). nih.govmdpi.com

The general strategy involves synthesizing a derivative of the scaffold where one functional group is linked to the photoreactive group and another is linked to the reporter tag, often via a flexible linker. nih.gov Upon incubation with a biological sample and exposure to UV light, the photoreactive group is activated and forms a covalent bond with the target protein. The reporter tag then allows for the enrichment and subsequent identification of the labeled protein, helping to elucidate the molecule's mechanism of action. nih.gov

Table 3: Components of a Photoaffinity Probe

| Component | Function | Example Moiety | Ref. |

|---|---|---|---|

| Pharmacophore | Binds to the biological target | This compound core | N/A |

| Photoreactive Group | Forms a covalent bond upon light activation | Benzophenone, Diazirine | nih.govmdpi.com |

Derivatization Strategies and Functionalization for Research Purposes

Esterification and Amidation Reactions for Modifying the Carboxylic Acid Moiety

The carboxylic acid group of 2-(4-hydroxypiperidin-4-yl)acetic acid is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing cell permeability, modulating solubility, and creating prodrugs.

Esterification:

Esterification of the carboxylic acid is commonly achieved through Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. gcsu.edu For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. More complex alcohols can be introduced to synthesize a variety of esters with tailored properties. Alternatively, reaction with alkyl halides in the presence of a base can also yield the desired ester.

Amidation:

Amidation of the carboxylic acid moiety provides a means to introduce a wide range of substituents, significantly diversifying the chemical space around the core scaffold. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable as it primarily results in an acid-base reaction forming a salt. mdpi.comambeed.com Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov This method allows for the coupling of various primary and secondary amines, leading to the formation of a stable amide bond. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. mdpi.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | Methanol | H2SO4 (catalytic), reflux | Methyl 2-(4-hydroxypiperidin-4-yl)acetate | hmdb.ca |

| This compound | Ethanol | HCl (catalytic), excess ethanol | Ethyl 2-(4-hydroxypiperidin-4-yl)acetate | google.com |

| 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol | EDCI, DCM, 0 °C to rt, 16 h | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | nih.gov |

| 2-Azidobenzamide | 4-Bromobutene | DMSO, 95 °C, 48 h | 3-(But-3-en-1-yl)benzo[d] nih.govnih.govbldpharm.comtriazin-4-one | nih.gov |

N-Alkylation and N-Acylation Reactions on the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is another key site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These modifications are instrumental in modulating the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact its biological target engagement.

N-Alkylation:

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved by reacting the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govjuniperpublishers.com Common bases used include potassium carbonate or triethylamine. Reductive amination is another powerful method for N-alkylation, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Acylation:

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming a stable amide bond. This is typically accomplished by reacting the piperidine nitrogen with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This modification can significantly alter the electronic properties of the nitrogen, reducing its basicity and introducing a new point of interaction for biological targets. For example, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2-Azidobenzamide | Benzyl chloride | K2CO3, DMF, 100 °C, 3 h | N-alkylation product | juniperpublishers.com |

| 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | [11C]Methyl iodide | 80 °C, 6 min | [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide | nih.gov |

| 2-Azidobenzoyl chloride | 5-Amino-1-pentene | K2CO3, H2O, DCM, rt, 18 h | N-acylation product | nih.gov |

Hydroxyl Group Functionalization (e.g., Etherification, Esterification, Oxidation)

The tertiary hydroxyl group on the piperidine ring offers another avenue for derivatization, allowing for the introduction of a variety of functional groups through etherification, esterification, and oxidation reactions.

Etherification:

Etherification of the tertiary hydroxyl group can be achieved under Williamson ether synthesis conditions, which involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Esterification:

The hydroxyl group can be esterified by reacting it with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction is useful for introducing ester functionalities that can act as prodrug moieties or as handles for further chemical modification.

Oxidation:

Oxidation of the tertiary hydroxyl group is generally challenging under standard conditions. However, under specific and potentially harsh oxidative conditions, it could theoretically be cleaved or lead to ring-opening products. More controlled oxidation would likely require specialized reagents.

| Reactant | Reagents/Conditions | Product | Reference |

| N-Acetylneuraminic acid derivative | Propargyl bromide, NaH, THF, 0 °C to rt, 2 h | 4-O-Alkylated product | nih.gov |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate (B1144303) (100%) | Reflux | (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide |

| 2-(benzofuran-2-yl)ethan-1-ol | Jones reagent, acetone, 2 h | 2-(benzofuran-2-yl)acetic acid | nih.gov |

Regioselective Functionalization Approaches

Given the presence of three distinct functional groups, achieving regioselective modification of this compound is a key consideration in its synthetic applications. This is typically accomplished through the use of protecting groups to temporarily block one or two of the reactive sites, allowing for the selective functionalization of the remaining group.

For instance, the piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group. bldpharm.com With the nitrogen protected, the carboxylic acid can be selectively modified via esterification or amidation. Subsequently, deprotection of the Boc group under acidic conditions would free the piperidine nitrogen for further reactions like N-alkylation or N-acylation.

Similarly, if selective modification of the hydroxyl group is desired, both the amine and the carboxylic acid can be protected. The carboxylic acid can be converted to an ester, and the amine can be protected with a Boc group. This would allow for the selective functionalization of the hydroxyl group. The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of complex derivatives. The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in this context.

| Starting Material | Protection Strategy | Target Functionalization | Reference |

| This compound | N-Boc protection | Carboxylic acid modification | bldpharm.com |

| 2-Chloropyridines | Acetate (B1210297) protection and selective acetyl migration | 4,5-Regioselective functionalization | mdpi.com |

| Cysteine-rich peptides | S-4,4'-dimethylsulfinylbenzhydryl (Msbh) group | Regioselective disulfide-bond formation | nih.gov |

Development of Linkers for Bioconjugation and Immobilization

The versatile scaffold of this compound makes it an attractive building block for the development of linkers used in bioconjugation and immobilization. Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins or antibodies, while immobilization refers to the attachment of molecules to a solid support.

By functionalizing the different reactive sites of this compound, bifunctional or heterobifunctional linkers can be synthesized. For example, the carboxylic acid can be coupled to one molecule of interest, while the piperidine nitrogen or the hydroxyl group can be modified to contain a reactive handle for attachment to a second molecule or a solid surface. Common reactive handles include azides or alkynes for click chemistry, maleimides for reaction with thiols, or activated esters for reaction with amines.

The piperidine ring itself can serve as a rigid spacer element within the linker, which can be advantageous in applications where precise control over the distance and orientation between the conjugated species is required. The development of such linkers is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding ligand to an E3 ligase-binding ligand. hmdb.ca

| Linker Type | Key Features | Potential Application | Reference |

| Oligo(ethylene glycol) (OEG) linkers | Click chemistry compatible, heterobifunctional | Targeted drug delivery | nih.gov |

| PROTAC linkers | Connects POI ligand and E3 ligand | Protein degradation | hmdb.ca |

Advanced Analytical Methodologies for Research and Purity Assessment

Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity

The molecular structure of 2-(4-Hydroxypiperidin-4-yl)acetic acid possesses a stereocenter at the C4 position of the piperidine (B6355638) ring, where both the hydroxyl and the acetic acid groups are attached. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for this purpose. mdpi.comsigmaaldrich.com

The fundamental principle of chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to differential retention times, allowing for their separation. preprints.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with functionalities present in this compound. unife.itmdpi.com Protein-based stationary phases are another class used almost exclusively in reversed-phase liquid chromatography. unife.it

For the analysis of this compound, a typical approach would involve an HPLC system equipped with a chiral column. The mobile phase composition, often a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a buffer, is optimized to achieve the best resolution between the enantiomers. semanticscholar.org Detection is commonly performed using a UV detector. The resulting chromatogram would show two distinct peaks corresponding to the two enantiomers, and the area under each peak is used to determine the enantiomeric purity or enantiomeric excess (ee).

Table 1: Illustrative Chiral HPLC Separation Parameters and Results

| Parameter | Condition / Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | 99.5% |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, essential for ensuring the quality and safety of a compound. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this task, combining the separation power of HPLC with the sensitive and specific detection capabilities of high-resolution mass spectrometry. iajps.comijcrt.org This technique allows for the detection, identification, and quantification of impurities, even at trace levels. lcms.cz

In a typical LC-MS workflow for this compound, the sample is first subjected to HPLC separation, usually on a reversed-phase column (e.g., C18). This separates the main compound from any impurities arising from the synthesis, degradation, or storage. iajps.com Potential impurities could include unreacted starting materials, synthetic by-products (such as dimers or products of side reactions), or degradation products formed under stress conditions (e.g., oxidation, hydrolysis).

Following separation, the eluent is introduced into a high-resolution mass spectrometer (such as an Orbitrap or TOF analyzer). HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which enables the determination of the elemental formula for both the parent compound and any detected impurities. lcms.czbioanalysis-zone.comresearchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions of a specific mass are fragmented to create a characteristic pattern that helps in structure elucidation. nih.gov

Table 3: Hypothetical Impurity Profile by LC-HRMS

| RT (min) | Observed m/z [M+H]⁺ | Elemental Formula | Mass Error (ppm) | Proposed Identity |

| 2.5 | 160.0968 | C₇H₁₄NO₃ | -1.5 | Parent Compound |

| 4.1 | 142.0862 | C₇H₁₂NO₂ | -2.1 | Dehydration Product |

| 5.8 | 176.0917 | C₇H₁₄NO₄ | -1.8 | Oxidation Product |

| 7.2 | 301.1815 | C₁₄H₂₅N₂O₅ | -2.4 | Dimer Impurity |

Capillary Electrophoresis for Charged Species Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov It is particularly well-suited for the analysis of charged and polar compounds. This compound is an amphoteric molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid group. This zwitterionic nature makes it an ideal candidate for CE analysis.

The charge state of the molecule is highly dependent on the pH of the background electrolyte (BGE) used in the analysis.

At low pH (e.g., < 3), the carboxylic acid group is protonated (neutral) and the piperidine nitrogen is protonated (positive), resulting in a net positive charge. The molecule will migrate as a cation.

At high pH (e.g., > 10), the carboxylic acid group is deprotonated (negative) and the piperidine nitrogen is neutral, resulting in a net negative charge. The molecule will migrate as an anion.

At an intermediate pH near its isoelectric point, the molecule will have a net neutral charge and its electrophoretic mobility will be minimal.

This pH-dependent behavior can be exploited to optimize separations and analyze for charged impurities. nih.govaun.edu.eg For instance, by running the analysis at a low pH, cationic impurities can be separated from the main compound. Conversely, analysis at a high pH allows for the separation of anionic impurities. The high efficiency of CE allows for the separation of compounds with very similar structures, making it a powerful tool for purity assessment.

Table 4: Predicted Electrophoretic Behavior at Different pH Values

| BGE pH | Predominant Charge of Analyte | Migration Direction | Potential Application |

| 2.5 | Positive (Cation) | Towards Cathode | Purity analysis, separation of neutral and anionic impurities |

| 6.0 (near pI) | Zwitterionic (Net Neutral) | Minimal (moves with EOF) | Separation of charged impurities from the main compound |

| 9.5 | Negative (Anion) | Towards Anode | Purity analysis, separation of neutral and cationic impurities |

Future Research Directions and Challenges

Exploration of Novel, More Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes is a paramount goal in modern organic chemistry. nih.gov For a molecule like 2-(4-Hydroxypiperidin-4-yl)acetic acid, future research will likely target the reduction of hazardous waste, energy consumption, and the use of toxic reagents. advancedchemtech.com

Current multistep syntheses can be resource-intensive. Future pathways could explore:

Biocatalysis: The use of enzymes for specific transformations, such as the selective hydroxylation of a piperidine (B6355638) precursor, could offer a highly efficient and environmentally benign alternative to traditional chemical methods. news-medical.net A recent study demonstrated how biocatalytic C-H oxidation could streamline the synthesis of complex piperidines, a strategy that could be adapted for this compound. news-medical.net

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scaling up. nih.gov This approach minimizes waste by using reagents more efficiently compared to batch processes. advancedchemtech.com

Green Solvents: Research into using water or deep eutectic solvents (DESs) as reaction media is gaining traction for the synthesis of piperidine derivatives. researchgate.netnih.gov For instance, the synthesis of 2,6-diarylpiperidin-4-ones has been successfully achieved using a glucose-choline chloride-based DES, showcasing a greener alternative to volatile organic solvents. researchgate.net

One-Pot Reactions: Designing cascade or multicomponent reactions (MCRs) where multiple bonds are formed in a single operation can significantly shorten synthesis sequences, thereby reducing solvent usage and purification steps. nih.gov

These green chemistry approaches promise not only to make the synthesis of this compound more sustainable but also potentially more cost-effective. nih.govnews-medical.net

Computational Design of Enhanced Scaffold Properties for Specific Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and materials science. fq-unam.org For the this compound scaffold, in silico methods can predict how structural modifications will influence its physicochemical and biological properties. thieme-connect.comresearchgate.net

Key areas of computational focus include:

Structure-Activity Relationship (SAR) Studies: By creating virtual libraries of derivatives and using Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity of novel compounds. researchgate.netmdpi.com This allows for the prioritization of the most promising candidates for synthesis, saving time and resources. researchgate.net

Pharmacokinetic Profiling: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties. For the this compound scaffold, this could involve modeling its membrane permeability and metabolic stability, guiding the design of analogs with improved drug-like properties. researchgate.net

Target Identification: Web-based tools like SwissTargetPrediction can predict potential protein targets for new derivatives, helping to identify new therapeutic areas where this scaffold might be effective. clinmedkaz.org

Molecular Dynamics Simulations: These simulations can provide insights into the binding mode of derivatives to their biological targets, such as enzymes or receptors, helping to explain their activity and guide further optimization. researchgate.netnih.gov

The ultimate goal is to use predictive models to rationally design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific applications, from therapeutics to material science. thieme-connect.comresearchgate.net

Development of Automated Synthesis Techniques for Derivatization

To fully explore the chemical space around the this compound core, high-throughput synthesis methods are essential. prf.org Automation allows for the rapid creation of large libraries of derivatives for screening. rsc.org

Future developments in this area will likely involve:

Robotic Synthesis Platforms: Automated systems can perform repetitive synthesis, purification, and analysis steps, enabling the production of hundreds or thousands of unique compounds with minimal manual intervention. nih.govnottingham.ac.uk

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in a multi-well plate format. 5z.com It is particularly well-suited for exploring variations at different points of the this compound scaffold, such as modifying the piperidine nitrogen or the carboxylic acid group.

Miniaturization: The use of nanomole-scale reactions, often facilitated by technologies like acoustic dispensing, significantly reduces the consumption of reagents and solvents, making library synthesis more sustainable and cost-effective. rsc.org

By combining automated synthesis with high-throughput screening, researchers can accelerate the discovery of new lead compounds for drug development or materials with novel properties. prf.orgrsc.org

| Synthesis Technology | Key Advantage | Relevance to Derivatization |

| Robotic Platforms | High-throughput, reduced manual error | Enables rapid creation of large, diverse libraries of derivatives. nih.govnottingham.ac.uk |

| Flow Chemistry | Enhanced control, safety, and scalability | Ideal for optimizing reaction conditions for key derivatization steps. nih.gov |

| Miniaturization | Reduced reagent/solvent consumption | Lowers cost and environmental impact of synthesizing large compound libraries. rsc.org |

Discovery of Undiscovered Chemical Reactivities and Transformations

While the core structure of this compound is established, there may be undiscovered chemical reactivities and transformations that could lead to novel molecular architectures. The piperidine ring is a versatile heterocycle, and modern synthetic methods continue to uncover new ways to functionalize it. nih.govresearchgate.net

Potential areas for exploration include:

C-H Functionalization: Directly converting C-H bonds on the piperidine ring to other functional groups is a powerful strategy for creating complex derivatives from a simple starting material. mdpi.com This avoids the need for lengthy pre-functionalization steps.

Ring Distortion and Expansion/Contraction: Investigating reactions that could lead to novel rearrangements of the piperidine ring could yield unique scaffolds not accessible through traditional methods. acs.orgcapes.gov.br

Radical-Mediated Cyclizations: The use of radical chemistry offers alternative pathways for forming or modifying the piperidine ring system under mild conditions. mdpi.comorganic-chemistry.org

Novel Catalytic Systems: The development of new catalysts, for example, based on cobalt or iridium, is constantly enabling new types of transformations on heterocyclic rings, including stereoselective hydrogenations and aminations that could be applied to precursors of this compound. nih.govorganic-chemistry.org

Uncovering new reactions not only expands the synthetic chemist's toolkit but also provides access to novel derivatives with potentially unique biological or material properties.

Integration into Multidisciplinary Research Platforms (e.g., Chemoinformatics, Robotics)

The future of chemical research lies in the convergence of multiple disciplines. For a compound like this compound, its full potential can be realized by integrating its study into platforms that combine chemistry, computer science, and robotics. fq-unam.orgnottingham.ac.uk

This integration can create a closed-loop, autonomous system for discovery:

Chemoinformatics & AI: Machine learning models would first predict novel derivatives of this compound with desired properties. mdpi.comlongdom.org

Robotic Synthesis: An automated robotic platform would then synthesize the computationally proposed molecules. nottingham.ac.uk

High-Throughput Screening (HTS): The newly synthesized compounds would be automatically screened for biological activity or material properties. rsc.orgnih.gov

Data Analysis & Iteration: The results from the HTS would be fed back into the chemoinformatics models, which would learn from the data and propose the next generation of improved molecules for the cycle to repeat.

This autonomous approach, sometimes called a "self-driving lab," can dramatically accelerate the pace of discovery, leading to the rapid optimization of the this compound scaffold for specific, high-value applications, from targeted therapeutics to advanced materials. nottingham.ac.uk This multidisciplinary strategy represents a paradigm shift from traditional, linear research workflows to a more efficient, iterative, and intelligent discovery engine. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-(4-Hydroxypiperidin-4-yl)acetic acid?

A common approach involves functionalizing the piperidine ring through nucleophilic substitution or reductive amination. For example, 4-piperidone derivatives can be reacted with glyoxylic acid or its esters under basic conditions to introduce the acetic acid moiety. Subsequent hydroxylation at the 4-position of the piperidine ring is achieved via oxidation or hydroxyl-group protection/deprotection strategies . Key intermediates should be characterized by NMR (e.g., H, C) and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H NMR can resolve the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and piperidine ring protons (δ ~2.5–3.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~170–175 ppm) and hydroxylated piperidine carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO, exact mass 159.0895) .

- Infrared (IR) Spectroscopy : Peaks at ~2500–3300 cm (O-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use polar solvents like ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with eluents such as ethyl acetate/methanol (9:1) separates polar impurities. Monitor fractions via TLC (R ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Chiral resolution can be achieved using:

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Fmoc) during synthesis, followed by enzymatic or chemical cleavage .

- HPLC with Chiral Columns : Use cellulose-based stationary phases (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases to separate enantiomers . Validate purity via circular dichroism (CD) spectroscopy.

Q. How to resolve discrepancies in NMR data for this compound across studies?

Discrepancies may arise from:

- Tautomerism : The hydroxyl and carboxylic acid groups can form intramolecular hydrogen bonds, shifting proton signals. Use variable-temperature NMR to assess dynamic equilibria .

- Solvent Effects : Deuterated DMSO vs. CDCl can alter chemical shifts. Standardize solvent conditions for comparative analysis .

Q. What computational methods aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydroxyl O, carboxylic acid C=O) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with in vitro assays .

Q. How can X-ray crystallography confirm the crystal structure of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.